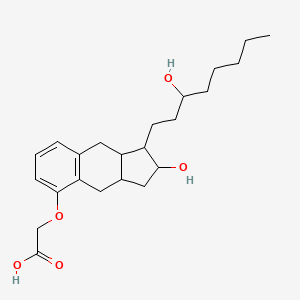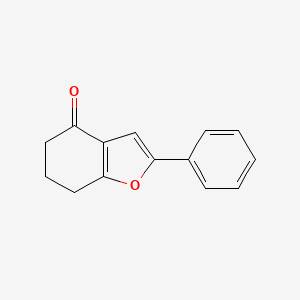![molecular formula C9H14O3 B8780944 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde
Übersicht
Beschreibung
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is a spiroacetal compound with the molecular formula C9H14O3. It is characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring with an aldehyde functional group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiroacetal intermediate. This intermediate is then oxidized to introduce the aldehyde functional group at the 6-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid.
Reduction: 1,4-Dioxaspiro[4.5]decane-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spiroacetal structure may also contribute to its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: Similar structure with the aldehyde group at the 8-position.
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Similar structure with the aldehyde group at the 2-position
Uniqueness
1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which may influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.5]decane-6-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h7-8H,1-6H2 |
InChI-Schlüssel |
ODAJABAGFBBMEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)C=O)OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8780886.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)




![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)


